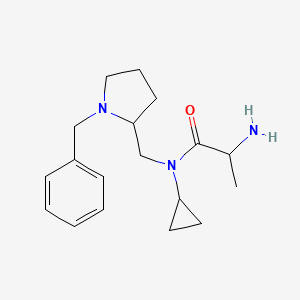
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a chemical compound with the molecular formula C20H17FO2 and a molecular weight of 308.35 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenylene group, which is further connected to two benzene rings through oxy and methylene linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3-fluoro-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of (((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, making it effective in various biochemical processes . The oxy and methylene linkages provide structural stability and facilitate interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-1,3-phenylene)bis(methylene) dicarbamimidothioate
- 2,2’-[2-(Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane
Uniqueness
(((3-Fluoro-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the oxy-methylene linkages differentiates it from other similar compounds, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C20H17FO2 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-fluoro-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17FO2/c21-18-12-7-13-19(22-14-16-8-3-1-4-9-16)20(18)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI-Schlüssel |
GPDBKEOQXARESV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Chloro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14774787.png)
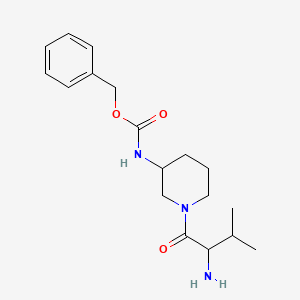
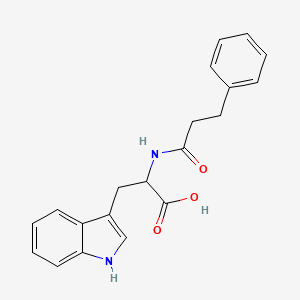
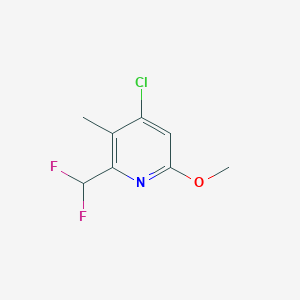
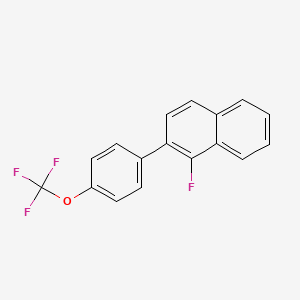
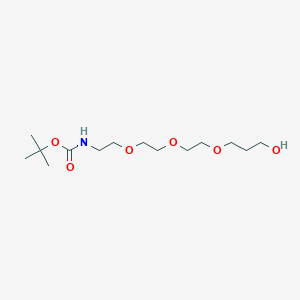
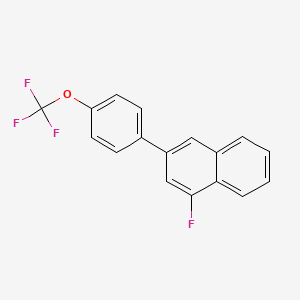
![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)
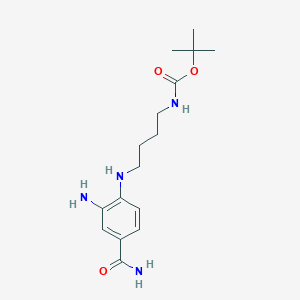
![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)



